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Compound of Interest

Compound Name: RIPK1-IN-18 sulfate hydrate

Cat. No.: B12389549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in regulated

cell death pathways, including apoptosis and necroptosis, as well as in inflammatory signaling.

Its pivotal role in a variety of inflammatory and neurodegenerative diseases has made it a

prime therapeutic target. This guide provides an objective comparison of the pharmacokinetic

(PK) and pharmacodynamic (PD) properties of several key RIPK1 inhibitors, supported by

experimental data to aid researchers in their drug development endeavors.

Pharmacokinetic and Pharmacodynamic Data
Summary
The following tables summarize the available quantitative data for prominent RIPK1 inhibitors.

Table 1: In Vitro Potency and Selectivity
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Inhibitor Target IC50 (nM) Selectivity Reference

GSK2982772 Human RIPK1 16

>10,000-fold

over a panel of

339 kinases

[1]

Monkey RIPK1 20 [2][3][4]

Mouse RIPK1 2,500 [1]

U937 cells

(necroptosis)
6.3 [1]

L929 cells

(necroptosis)
1,300 [1]

SAR443820

(DNL788)

Human PBMCs

(RIPK1 activity)
3.16 Selective [5]

iPSC-derived

microglia (RIPK1

activity)

1.6 [5]

Necrostatin-1 RIPK1 (in vitro) 182
Allosteric

inhibitor
[6]

Necroptosis 490 [6]

Table 2: Human Pharmacokinetic Parameters
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Inhibit
or

Dose
Route

Dosing
Regim
en

Tmax
(hours
)

Cmax
T½
(hours
)

Accum
ulation
Ratio

Bioava
ilabilit
y

Refere
nce

GSK29

82772
Oral

Single

Ascendi

ng

Dose

(0.1-

120

mg)

1.5 -

2.5

Dose-

proporti

onal

2 - 3

No

evidenc

e of

accumu

lation

- [1]

SAR44

3820

(DNL78

8)

Oral

Single

Ascendi

ng

Dose

1.0 -

1.5

Dose-

proporti

onal

5.7 -

8.0

~1.5-

fold

(BID)

High

brain

penetra

nce

(CSF:u

nbound

plasma

ratio

0.8-1.3)

[5][7][8]

[9]

Multiple

Ascendi

ng

Dose

1.0 -

2.0

7.2 -

8.9
[7][9]

SIR244

6M
Oral

Single

&

Multiple

Ascendi

ng

Doses

-

Dose-

proporti

onal

11 - 19
1.2 -

1.6
-

[10][11]

[12]

SAR44

3060

(DNL74

7)

Oral

Single

Dose

(100-

400

mg)

2 - 4

Less

than

dose-

proporti

onal

- -

CNS

penetra

nt

[13]
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Table 3: Pharmacodynamic Parameters - Target Engagement

Inhibitor
Dose
Regimen

Population
Target
Engagemen
t

Method Reference

GSK2982772

60 mg and

120 mg BID

for 14 days

Healthy

Volunteers

>90% over 24

hours

Immunoassa

y (detects

conformation

al change)

[1]

SAR443820

(DNL788)

Multiple

Dosing

Healthy

Volunteers

~90%

inhibition of

pS166-RIPK1

at trough

pS166-RIPK1

measurement

in PBMCs

[7][9]

SIR2446M

30-400 mg

repeated

doses

Healthy

Volunteers
~90%

Ex vivo

stimulation of

PBMCs to

undergo

necroptosis

[10][11][12]

SAR443060

(DNL747)

50 mg BID for

28 days

Patients with

ALS

65.92%

inhibition of

pRIPK1 at

trough

pRIPK1

measurement

in PBMCs

[14][15]

Patients with

AD

81.83%

inhibition of

pRIPK1 at

trough

[13]

Experimental Protocols
A summary of the key experimental methodologies used to generate the data presented above

is provided below.

RIPK1 Kinase Activity Assay (ADP-Glo™)
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This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced

during the phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay performed in two steps. First,

the kinase reaction is terminated, and any remaining ATP is depleted by the ADP-Glo™

Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into

ATP, which then serves as a substrate for a luciferase/luciferin reaction, producing a

luminescent signal that is proportional to the initial kinase activity.[16]

General Protocol:

Kinase Reaction: Recombinant human RIPK1 enzyme is incubated with a substrate (e.g.,

Myelin Basic Protein) and ATP in a reaction buffer. The inhibitor of interest is added at

various concentrations.

ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the reaction to stop the

kinase activity and deplete the remaining ATP.

ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added, which

contains an enzyme that converts ADP to ATP and the necessary components for the

luciferase reaction.

Measurement: The luminescence is measured using a plate reader. The signal intensity is

correlated with the amount of ADP produced and thus the RIPK1 kinase activity.

Cellular Target Engagement Assay: Measurement of
Phosphorylated RIPK1 (pS166)
This assay is a common pharmacodynamic marker to assess the extent of RIPK1 inhibition in a

cellular context.

Principle: RIPK1 autophosphorylation at Serine 166 (pS166) is a key indicator of its activation.

[17] Inhibition of RIPK1 kinase activity by a compound will lead to a decrease in the levels of

pS166-RIPK1. This can be quantified using immunoassays.

General Protocol for PBMCs:
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Blood Collection and PBMC Isolation: Whole blood is collected from subjects. Peripheral

blood mononuclear cells (PBMCs) are isolated using standard density gradient

centrifugation.

(Optional) Ex vivo Stimulation: In some protocols, isolated PBMCs are stimulated with an

agent like TNF-α to induce RIPK1 activation.[18]

Cell Lysis: PBMCs are lysed to release cellular proteins.

Quantification of pS166-RIPK1: The level of pS166-RIPK1 in the cell lysate is measured

using a sensitive immunoassay, such as an electrochemiluminescence assay (e.g., Meso

Scale Discovery) or HTRF (Homogeneous Time Resolved Fluorescence).[19] These assays

typically use a pair of antibodies, one specific for pS166-RIPK1 and another that recognizes

total RIPK1, to ensure accurate quantification of the phosphorylation status.

Cellular Target Engagement Assay: Cellular Thermal
Shift Assay (CETSA®)
CETSA® is a biophysical method that measures the direct binding of a drug to its target protein

in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's

thermal stability. When cells are heated, unbound proteins denature and aggregate at a specific

temperature, while ligand-bound proteins remain soluble at higher temperatures. This

difference in thermal stability can be quantified to determine target engagement.[20][21]

General Protocol:

Cell Treatment: Intact cells are incubated with the RIPK1 inhibitor at various concentrations.

Heat Shock: The cell suspensions are heated to a specific temperature for a short duration.

Cell Lysis: The cells are lysed, typically by freeze-thaw cycles or with a lysis buffer.

Separation of Soluble and Aggregated Proteins: The cell lysate is centrifuged to separate the

soluble fraction (containing stabilized, ligand-bound protein) from the aggregated, denatured

proteins.
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Quantification of Soluble RIPK1: The amount of soluble RIPK1 in the supernatant is

quantified using a specific detection method, such as Western blotting, ELISA, or

AlphaScreen®.

Data Analysis: The amount of soluble RIPK1 is plotted against the inhibitor concentration to

generate a dose-response curve and determine the extent of target engagement.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: RIPK1 Signaling Pathway upon TNFα Stimulation.
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Caption: General Experimental Workflow for RIPK1 Inhibitor Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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